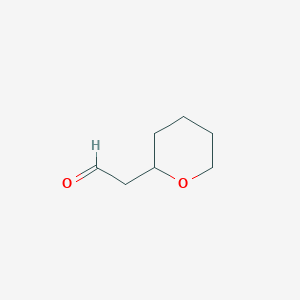
(Tetrahydro-pyran-2-yl)-acetaldehyde
Descripción general
Descripción
“(Tetrahydro-pyran-2-yl)-acetaldehyde” seems to be a chemical compound that contains a tetrahydropyran ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .
Synthesis Analysis
There are several methods for synthesizing tetrahydropyran derivatives. For instance, a powerful and sustainable multicomponent approach for the synthesis of new highly substituted 4H-pyran derivatives has been described . This process is performed in pure water and uses efficient Et3N as a readily accessible catalyst .
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives typically includes a six-membered ring with one oxygen atom and five carbon atoms .
Chemical Reactions Analysis
Tetrahydropyran derivatives can be synthesized through various methodologies . For instance, the synthesis of 2-amino-3-cyanopyran derivatives has aroused special attention in recent years, as part of 2-amino-3-cyano-4H-chromenes .
Aplicaciones Científicas De Investigación
Synthesis of Pyrans and Related Compounds :
- Miranda et al. (2003) describe a Prins-type cyclization method using homopropargylic alcohol and aldehydes in the presence of FeX(3), yielding 2-alkyl-4-halo-5,6-dihydro-2H-pyrans (Miranda et al., 2003).
- Das et al. (2007) report the use of Vanadium(III) Chloride (VCl3) for the introduction of Tetrahydrofuran-Based Acetal Protecting Groups for Alcohols, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol (Das et al., 2007).
Protecting Group Applications :
- Reese et al. (1970) explored a symmetrical ketal function as an alternative to the tetrahydropyranyl protecting group, leading to the development of 4-methoxy-5,6-dihydro-2H-pyran (Reese et al., 1970).
Catalysis and Chemical Reactions :
- Amirnejad et al. (2013) presented a method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as a catalyst (Amirnejad et al., 2013).
- Zhang et al. (2005) achieved the synthesis of tetrahydro-pyrano[3,4-b]indoles via silicon-directed oxa-Pictet-Spengler cyclizations (Zhang et al., 2005).
Synthesis of Substituted Pyrans :
- Han et al. (2019) developed a method for the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones using an organocatalyzed cascade process (Han et al., 2019).
- Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions for synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).
Polycyclic Ring Systems :
- Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives (Someswarao et al., 2018).
- Brisbois et al. (1997) demonstrated the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical reactions and protecting group formation (Brisbois et al., 1997).
DNA Adducts Formation :
- Wang et al. (2000) identified DNA adducts of acetaldehyde, providing insights into its reactions with DNA (Wang et al., 2000).
Direcciones Futuras
The future directions for research on “(Tetrahydro-pyran-2-yl)-acetaldehyde” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, the use of tetrahydropyran derivatives has been extended to the cosmetic and agrochemical industry .
Propiedades
IUPAC Name |
2-(oxan-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZHONTPSTKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-pyran-2-yl)-acetaldehyde | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

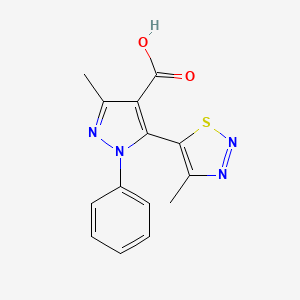
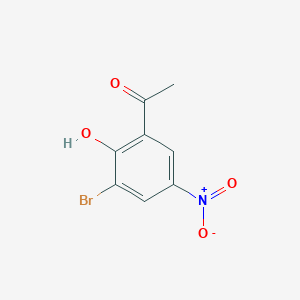
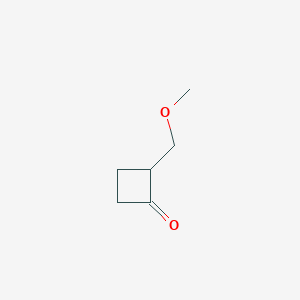
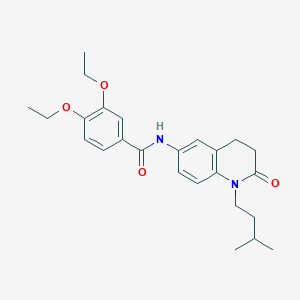
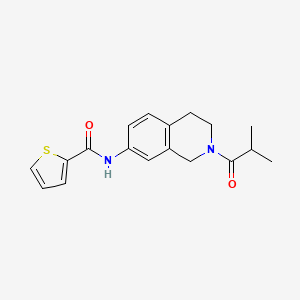
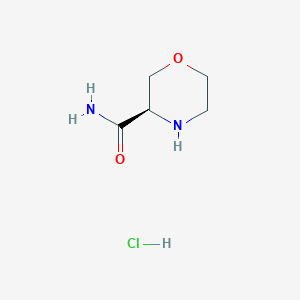
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)
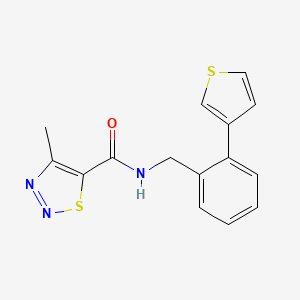
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)
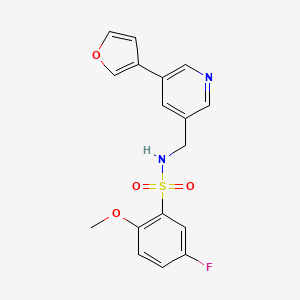
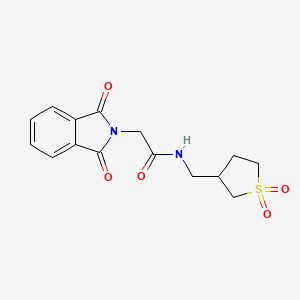
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)